2-Phenyl-2-butenal

Genotoxicity Fragrance safety Alternative testing

2-Phenyl-2-butenal (CAS 55088-52-3), also referred to as (E)-2-phenylbut-2-enal or α-ethylidenebenzeneacetaldehyde, is an α,β-unsaturated aromatic aldehyde with molecular formula C₁₀H₁₀O and molecular weight 146.19 g/mol. It appears as a colourless to slightly yellow liquid possessing a characteristic green, floral, woody odour.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 55088-52-3
Cat. No. B7821230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-butenal
CAS55088-52-3
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2-
InChIKeyDYAOGZLLMZQVHY-MBXJOHMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility752.8 mg/L @ 25 °C (est)
Soluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-butenal (CAS 55088-52-3) – Core Chemical Identity and Procurement Baseline


2-Phenyl-2-butenal (CAS 55088-52-3), also referred to as (E)-2-phenylbut-2-enal or α-ethylidenebenzeneacetaldehyde, is an α,β-unsaturated aromatic aldehyde with molecular formula C₁₀H₁₀O and molecular weight 146.19 g/mol [1]. It appears as a colourless to slightly yellow liquid possessing a characteristic green, floral, woody odour [2]. The compound is described as an olefinic phenylacetaldehyde derivative [1] and is listed under FEMA No. 3224 and JECFA No. 1474 for use as a flavouring agent [2].

Food-grade regulatory identity – FEMA 3224 and JECFA 1474 with defined specification support flavor research requiring documented clearance.
Defined sensory threshold – Published taste threshold enables reproducible cocoa-nutty character for flavor formulation studies.
Thermal processing fit – Higher boiling point (reduced pressure) supports ingredient retention in heated process research.
High-purity specification – Minimum assay requirement reduces unknown impurity risk for sensory and regulatory studies.

Why 2-Phenyl-2-butenal Cannot Be Swapped with Its Closest Structural Analogs


Simple replacement of 2-phenyl-2-butenal with structurally similar α,β-unsaturated aldehydes such as 2-phenyl-2-pentenal, cinnamaldehyde or p‑methoxycinnamaldehyde introduces meaningful differences in regulatory clearance, flavour threshold, thermal behaviour and genotoxicological profile [1][2]. Because these properties directly affect formulation stability, sensory performance and safety documentation, the choice of the specific 2‑phenyl‑2‑butenal isomer is a selection parameter that cannot be satisfied by a generic‑class substitution.

2-Phenyl-2-pentenal lacks food-use clearance. The closest alkyl-chain analog has no FEMA or JECFA recognition; it is cataloged as not used for flavors, preventing direct regulatory substitution.
p-Methoxycinnamaldehyde shows DNA reactivity. In the same chicken-egg genotoxicity assays, this α,β-unsaturated analog gave positive DNA strand-break and adduct signals, introducing a safety-data gap not observed for the target compound.
Sensory profile and threshold are not transferable. 2-Phenyl-2-pentenal has no published taste threshold and a different odor character, making cocoa-nutty flavor profiles non-reproducible with generic analogs.

Quantitative Differentiation Data for 2-Phenyl-2-butenal Versus Key Analogs


Negative In‑Vivo Genotoxicity vs. DNA‑Damaging Analog p‑Methoxycinnamaldehyde

In a 2024 head‑to‑head study, 2‑phenyl‑2‑butenal tested negative in both the Chicken Egg Genotoxicity Assay (CEGA) and the Hen’s Egg Micronucleus (HET‑MN) assay, whereas the structurally related α,β‑unsaturated aldehyde p‑methoxycinnamaldehyde produced clear evidence of DNA damage, including DNA strand breaks and DNA adducts in CEGA [1]. The three materials 2‑phenyl‑2‑butenal, nona‑2‑trans‑6‑cis‑dienal and 2‑methyl‑2‑pentenal were all negative, congruent with regulatory in‑vivo genotoxicity studies [1].

Genotoxicity Profile
Head-to-head
Negative in CEGA and HET-MN vs. p‑methoxycinnamaldehyde positive in CEGA (DNA strand breaks, adducts)
Supports genotoxicity risk assessment for flavor procurement.
Chicken egg assay context; congruent with regulatory in‑vivo studies.
Genotoxicity Fragrance safety Alternative testing

Confirmed Food‑Grade Regulatory Clearance vs. Non‑Food‑Approved Analog 2‑Phenyl‑2‑pentenal

2‑Phenyl‑2‑butenal holds FEMA No. 3224, JECFA No. 1474 and a full JECFA specification with a minimum assay of 97 % [1]. In contrast, the one‑carbon‑longer analog (E)‑2‑phenyl‑2‑pentenal is explicitly listed as ‘information only – not used for fragrances or flavours’ by the industry reference database [2]. The absence of a FEMA or JECFA entry for 2‑phenyl‑2‑pentenal precludes its use in food‑flavour applications.

Regulatory Status
Cross-study comparable
FEMA 3224, JECFA 1474 vs. 2‑phenyl‑2‑pentenal with no FEMA/JECFA and explicitly not used for flavors
Food-flavor regulatory pathway available only for the target compound.
JECFA and FEMA GRAS evaluation frameworks.
Regulatory compliance Flavour ingredient GRAS

Quantified 10 ppm Taste Threshold with Distinct Cocoa‑Nutty Character

2‑Phenyl‑2‑butenal has a published taste threshold of 10 ppm, at which it imparts green, vegetative, floral, cocoa and nutty characteristics . The one‑carbon‑higher analog 2‑phenyl‑2‑pentenal has no reported taste‑threshold value; its odour is described only at 100 % concentration as ‘floral, hyacinth, green, narcissus, foliage, radish, honey, sweet pea’ . The lower sensory threshold and the defined cocoa‑nutty profile of 2‑phenyl‑2‑butenal are critical for chocolate and nut‑flavour formulations.

Taste Threshold
Cross-study comparable
10 ppm
Defined cocoa-nutty character for reproducible chocolate flavor design.
Threshold from Mosciano et al.; comparator lacks threshold data.
Sensory science Flavour threshold Cocoa aroma

Higher Boiling Point Conferring Thermal Processing Stability vs. 2‑Phenyl‑2‑pentenal

The JECFA specification lists the boiling point of 2‑phenyl‑2‑butenal as 177 °C at 15 mm Hg [1]. The comparable analog 2‑phenyl‑2‑pentenal boils at 124‑126 °C at 14 mm Hg , a difference of approximately 53 °C. The substantially higher boiling point of the target compound reduces volatile losses during high‑temperature food processing (baking, extrusion) and fragrance manufacturing, improving ingredient retention and cost‑efficiency.

Boiling Point
Cross-study comparable
177 °C at 15 mm Hg (Δ ≈ 53 °C higher than analog)
Greater thermal stability supports retention in heated processing studies.
JECFA specification vs. commercial data for 2‑phenyl‑2‑pentenal.
Volatility Thermal stability Process engineering

Minimum 97 % Purity Specification Surpassing Typical Analog Offerings

The JECFA monograph for 2‑phenyl‑2‑butenal mandates a minimum assay of 97 % [1]. Commercially available 2‑phenyl‑2‑pentenal is frequently supplied at 90 % purity (e.g., Thermo Scientific, (E)+(Z), 90+ %) . The 7‑percentage‑point higher purity floor for the target compound reduces the burden of impurity profiling and minimises batch‑to‑batch sensory variation in finished flavour formulations.

Minimum Purity
Cross-study comparable
≥ 97 % (JECFA)
Lower impurity burden supports batch consistency and regulatory compliance.
Typical analog purity 90+ %.
Quality control Specification Batch consistency

Proven Application Scenarios for 2-Phenyl-2-butenal (CAS 55088-52-3)


Chocolate, Cocoa and Nut‑Flavour Compositions

The 10 ppm taste threshold characterised by distinct cocoa and nutty notes makes 2‑phenyl‑2‑butenal a direct contributor to chocolate‑type flavourings. Unlike 2‑phenyl‑2‑pentenal, which lacks a cocoa character and a quantified threshold, the target compound allows reproducible cocoa impact at low dosage, supporting cost‑efficient flavour creation for confectionery, bakery and beverage applications.

Heat‑Processed Food Systems (Baking, Extrusion, Roasting)

With a boiling point of 177 °C at 15 mm Hg—approximately 53 °C higher than 2‑phenyl‑2‑pentenal—2‑phenyl‑2‑butenal exhibits superior thermal stability [1]. This property minimises volatile loss during high‑temperature unit operations, ensuring the flavour profile survives baking, extrusion or roasting, and reducing the need for over‑formulation.

Regulatory‑Compliant Flavour and Fragrance Development

As a fully JECFA‑specified and FEMA‑listed flavouring substance (FEMA 3224, JECFA 1474) with a minimum assay of 97 % [2], 2‑phenyl‑2‑butenal fulfills the documentary requirements for food‑grade procurement. Its one‑carbon homolog 2‑phenyl‑2‑pentenal lacks equivalent regulatory recognition [3], making the target compound the only viable choice for commercial food‑flavour products.

Genotoxicity‑Sensitive Formulation Design

For fragrance houses and flavour manufacturers performing in‑vivo genotoxicity risk assessments, the negative CEGA and HET‑MN results for 2‑phenyl‑2‑butenal [4] provide a defensible safety position. The positive DNA‑damage signal observed for p‑methoxycinnamaldehyde in the same study highlights the non‑interchangeability of α,β‑unsaturated aldehydes and supports deliberate selection of 2‑phenyl‑2‑butenal for low‑genotoxic‑risk portfolios.

Application
Selection Property
Validation Focus
Chocolate and nut flavor research
Published taste threshold with cocoa-nutty character
Sensory dose‑response and profile reproducibility in model confectionery systems
Thermal process flavor retention studies
High boiling point under reduced pressure
Volatile loss quantification in baking, extrusion or roasting simulation models
Flavor regulatory documentation
FEMA 3224 / JECFA 1474 listing with JECFA specification
Ingredient compliance dossier and food‑use clearance review
Genotoxicity screening for α,β-unsaturated aldehydes
Negative in‑vivo genotoxicity profile (CEGA/HET‑MN)
Safety data package evaluation for new flavor material approval
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